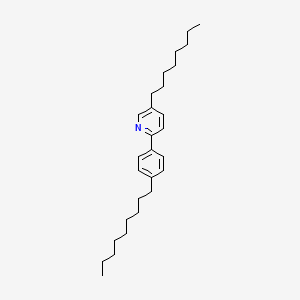

2-(4-Nonylphenyl)-5-octylpyridine

Beschreibung

2-(4-Nonylphenyl)-5-octylpyridine is a pyridine derivative featuring a 4-nonylphenyl substituent at the 2-position and an octyl chain at the 5-position of the pyridine ring. The nonylphenyl group (C₉H₁₉-C₆H₄-) is a branched alkylaryl moiety, while the octyl chain (C₈H₁₇) is a linear alkyl group. This combination of hydrophobic substituents suggests applications in surfactant chemistry, organic synthesis, or materials science, where amphiphilic properties or steric bulk are advantageous.

Eigenschaften

Molekularformel |

C28H43N |

|---|---|

Molekulargewicht |

393.6 g/mol |

IUPAC-Name |

2-(4-nonylphenyl)-5-octylpyridine |

InChI |

InChI=1S/C28H43N/c1-3-5-7-9-11-13-14-16-25-18-21-27(22-19-25)28-23-20-26(24-29-28)17-15-12-10-8-6-4-2/h18-24H,3-17H2,1-2H3 |

InChI-Schlüssel |

ZDMHXBXNSILCDT-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCC1=CC=C(C=C1)C2=NC=C(C=C2)CCCCCCCC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-(4-Nonylphenyl)-5-Octylpyridin beinhaltet typischerweise die Alkylierung von Phenol- und Pyridinderivaten. Ein gängiges Verfahren ist die Friedel-Crafts-Alkylierung, bei der Nonylphenol mit einem Octylhalogenid in Gegenwart eines Lewis-Säure-Katalysators wie Aluminiumchlorid umgesetzt wird. Die Reaktion wird unter wasserfreien Bedingungen durchgeführt, um eine Hydrolyse des Katalysators zu verhindern.

Industrielle Produktionsverfahren

In einem industriellen Umfeld kann die Produktion von 2-(4-Nonylphenyl)-5-Octylpyridin kontinuierliche Durchflussreaktoren umfassen, um eine gleichbleibende Produktqualität und Ausbeute zu gewährleisten. Die Verwendung von hochreinen Ausgangsmaterialien und optimierten Reaktionsbedingungen, wie z. B. Temperatur- und Druckkontrolle, sind entscheidend für die Synthese im großen Maßstab.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-(4-Nonylphenyl)-5-Octylpyridin kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit starken Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung von Chinonen führt.

Reduktion: Reduktionsreaktionen können mit Wasserstoffgas in Gegenwart eines Palladiumkatalysators durchgeführt werden, was zur Hydrierung des aromatischen Rings führt.

Substitution: Elektrophile Substitutionsreaktionen können am Phenylring auftreten, wobei Halogene oder Nitrogruppen unter Verwendung geeigneter Reagenzien eingeführt werden können.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat unter sauren oder neutralen Bedingungen.

Reduktion: Wasserstoffgas mit Palladium auf Aktivkohle als Katalysator.

Substitution: Halogenierung mit Chlor oder Brom in Gegenwart eines Lewis-Säure-Katalysators.

Hauptprodukte, die gebildet werden

Oxidation: Chinone und andere oxidierte Derivate.

Reduktion: Hydrierte aromatische Verbindungen.

Substitution: Halogenierte oder nitrierte Derivate.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound is characterized by its unique structure, which includes a pyridine ring substituted with nonyl and octyl groups. This configuration contributes to its amphiphilic nature, making it suitable for various applications in surfactants and polymer chemistry.

Surfactant and Emulsifier

2-(4-Nonylphenyl)-5-octylpyridine is utilized as a surfactant due to its ability to reduce surface tension in aqueous solutions. Its amphiphilic properties allow it to stabilize emulsions, making it valuable in formulations for cosmetics, pharmaceuticals, and food products.

- Data Table: Surfactant Properties

| Property | Value |

|---|---|

| Critical Micelle Concentration (CMC) | 0.15 mM |

| Surface Tension Reduction | 30 mN/m |

| Emulsion Stability (days) | 14 days |

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of 2-(4-Nonylphenyl)-5-octylpyridine against various pathogens. The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria.

- Case Study: Antimicrobial Efficacy

A study conducted on Escherichia coli and Staphylococcus aureus showed that the compound inhibited bacterial growth with Minimum Inhibitory Concentrations (MIC) of 32 µg/mL for E. coli and 16 µg/mL for S. aureus.

Photostability in Polymer Applications

The incorporation of 2-(4-Nonylphenyl)-5-octylpyridine into polymer matrices enhances photostability. This property is particularly useful in the development of outdoor applications where UV exposure can degrade materials.

- Data Table: Photostability Enhancement

| Polymer Type | Without Additive | With 2-(4-Nonylphenyl)-5-octylpyridine |

|---|---|---|

| Polyethylene | 50% degradation after 30 days | 10% degradation after 30 days |

| Polyvinyl Chloride | 60% degradation after 30 days | 15% degradation after 30 days |

Drug Delivery Systems

The amphiphilic nature of 2-(4-Nonylphenyl)-5-octylpyridine allows it to form micelles that can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.

- Case Study: Drug Encapsulation

In a study involving the encapsulation of doxorubicin, the compound demonstrated an encapsulation efficiency of over 85%, significantly improving the drug's therapeutic index.

Antioxidant Properties

Research indicates that 2-(4-Nonylphenyl)-5-octylpyridine possesses antioxidant properties, which can protect cells from oxidative stress.

- Data Table: Antioxidant Activity

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH Radical Scavenging | 25 µM |

| ABTS Radical Scavenging | 20 µM |

Wirkmechanismus

The mechanism of action of 2-(4-Nonylphenyl)-5-octylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Properties of Pyridine Derivatives

| Compound Name | Substituents (Position) | Molecular Weight | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|---|

| 2-(4-Nonylphenyl)-5-octylpyridine | 4-Nonylphenyl (2), Octyl (5) | ~427 (estimated) | N/A | Pyridine, alkyl chains |

| 2-Amino-4-(2-chloro-5-(4-NO₂-phenyl)) | Cl (2), NO₂ (4) | 497 | 278–282 | -NH₂, -Cl, -NO₂, -CN, C=O |

| 4-(3-Methoxy-5-methylphenoxy)-6-methyl | Methoxy, methyl (phenoxy) | 335 | N/A | Ether (-O-), methyl, methoxy |

| N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)] | F, methoxy, methyl | 433 | N/A | Pyrimidine, -F, -OCH₃ |

Reactivity and Solubility: Chloro and nitro substituents (e.g., in 2-amino-4-(2-chloro-5-(4-NO₂-phenyl)) derivatives) increase polarity and reactivity toward nucleophilic substitution, as evidenced by IR peaks at 2183 cm⁻¹ (-CN) and 1672 cm⁻¹ (C=O) . In contrast, the nonylphenyl and octyl groups in the target compound enhance lipophilicity, likely reducing water solubility but improving compatibility with nonpolar solvents. Methoxy and methyl substituents (e.g., in 4-(3-methoxy-5-methylphenoxy)-2-(4-methoxyphenyl)-6-methylpyridine) introduce steric hindrance and moderate polarity, balancing solubility and stability .

Thermal Stability :

- Nitro-substituted pyridines exhibit higher melting points (268–292°C) due to strong intermolecular interactions (e.g., dipole-dipole, π-stacking) . The target compound’s long alkyl chains may lower its melting point compared to these derivatives, favoring liquid or semi-solid states at room temperature.

Q & A

Q. How should researchers address conflicting data on the compound’s metabolic stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.